molecular formula C8H15NO4 B1322425 Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate CAS No. 878385-72-9

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Cat. No.: B1322425
CAS No.: 878385-72-9
M. Wt: 189.21 g/mol
InChI Key: VSQPEDPYPBOLOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-4-hydroxy-1,2-oxazolidine-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and an appropriate amine to form the desired oxazolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .

Properties

IUPAC Name

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPEDPYPBOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625946
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878385-72-9
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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